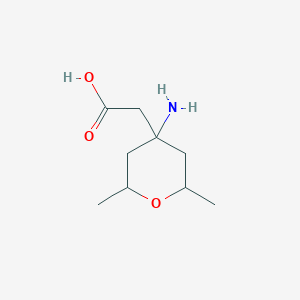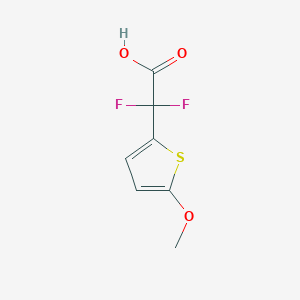
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid is a synthetic organic compound with the molecular formula C7H6F2O3S and a molecular weight of 208.18 g/mol This compound features a thiophene ring substituted with a methoxy group and a difluoroacetic acid moiety
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a suitable thiophene derivative with a difluoroacetic acid precursor.
Analyse Chemischer Reaktionen
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and difluoroacetic acid moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its exact mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-2-(5-methoxythiophen-2-yl)acetic acid can be compared with other similar compounds, such as:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound also features a difluoroacetic acid moiety but has different substituents on the aromatic ring.
2,2-Difluoro-2-(5-methoxypyridin-2-yl)acetic acid: Similar in structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6F2O3S |
|---|---|
Molekulargewicht |
208.18 g/mol |
IUPAC-Name |
2,2-difluoro-2-(5-methoxythiophen-2-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3S/c1-12-5-3-2-4(13-5)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChI-Schlüssel |
HIVIUBWVMBHDFD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(S1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


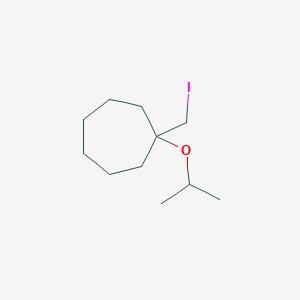
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)
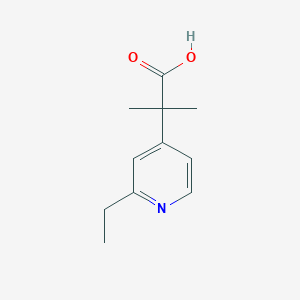
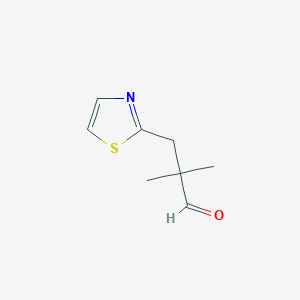
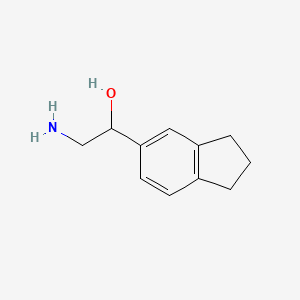
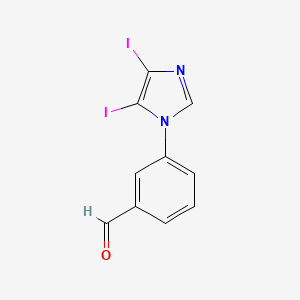
![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

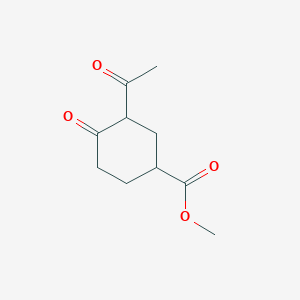
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13074968.png)
